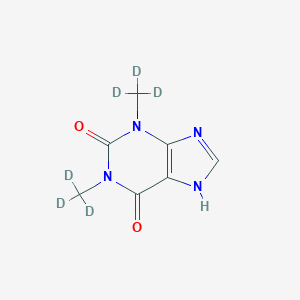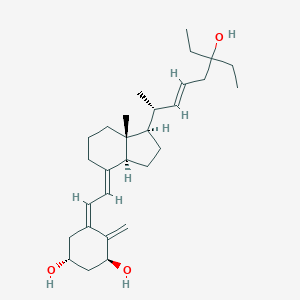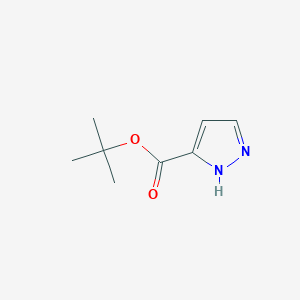
二氯二苯甲烷
描述
Dichlorodiphenylmethane (DDM) is a chemical compound used in a variety of applications, including as a pesticide, an insecticide, and a fungicide. It is also used in the synthesis of pharmaceuticals, in the manufacture of plastics and rubber, and in the production of paints and coatings. DDM is a colorless, odorless solid that is soluble in water and has a low vapor pressure. It is considered to be relatively non-toxic and is not expected to accumulate in the environment.
科学研究应用
有机合成
二氯二苯甲烷是重要的有机合成原料和中间体 . 它可用于生产各种有机化合物,促进新材料和药物的开发。
医药
在制药行业,二氯二苯甲烷被用作合成各种药物的中间体 . 它的独特化学结构可用于创建治疗各种疾病的复杂分子。
农用化学品
二氯二苯甲烷也应用于农用化学品的生产 . 它可用于合成杀虫剂、除草剂和其他农业实践中必不可少的化学品。
塑料光降解催化剂
二氯二苯甲烷被用作塑料光降解的催化剂 . 这种应用在解决与塑料废物相关的环境问题方面尤为重要。
杀虫剂的降解产物
二氯二苯甲烷是多氯芳香族杀虫剂(如敌螨普和滴滴涕)的降解产物 . 了解其特性有助于评估这些杀虫剂对环境的影响。
化学研究
由于其独特的化学性质,二氯二苯甲烷常用于化学研究 . 它可用于与反应机理、化合物合成以及其他化学研究领域相关的研究。
安全和危害
作用机制
Target of Action
Dichlorodiphenylmethane, also known as Benzophenone dichloride, is primarily used as a pharmaceutical intermediate
Mode of Action
It is involved in the synthesis of various compounds through chemical reactions . For instance, it undergoes hydrolysis to form benzophenone . The exact interaction with its targets would depend on the specific compound it is synthesizing.
Biochemical Pathways
As a pharmaceutical intermediate, it is involved in various chemical reactions that lead to the formation of different compounds . These compounds may then participate in various biochemical pathways, influencing their function.
Result of Action
It is involved in the synthesis of various compounds, and the resulting effects would depend on the specific compound it is synthesizing .
Action Environment
The action, efficacy, and stability of Dichlorodiphenylmethane can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, the synthesis of 3,30-dichloro-4,40-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient in the presence of zeolites HY .
生化分析
Biochemical Properties
It is known that Dichlorodiphenylmethane is a degradation product of polychloroaromatic insecticides . It is also used as a catalyst for photodegradation of plastics .
Cellular Effects
It is known that it can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled .
Molecular Mechanism
It is prepared from carbon tetrachloride and anhydrous aluminium chloride as a catalyst in a double Friedel-Crafts alkylation of benzene . Alternatively, benzophenone is treated with phosphorus pentachloride .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 305 °C and a density of 1.235 g/mL at 25 °C .
Metabolic Pathways
It is known that Dichlorodiphenylmethane is a degradation product of polychloroaromatic insecticides .
属性
IUPAC Name |
[dichloro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDDWCXQQYKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062148 | |
| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2051-90-3 | |
| Record name | Dichlorodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(diphenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FEZ29AK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dichlorodiphenylmethane?
A1: Dichlorodiphenylmethane has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol.
Q2: Are there any notable spectroscopic data available for dichlorodiphenylmethane?
A2: Yes, research has explored 13C NMR spectroscopy of DCDPM, particularly focusing on carbon-carbon coupling constants in relation to dihedral angles. [] This type of analysis provides insights into the molecule's structure and conformation.
Q3: How does dichlorodiphenylmethane perform in coatings and what are its advantages?
A3: Studies show that DCDPM effectively modifies low-pressure polyethylene coatings, leading to improved properties. [] This improvement stems from DCDPM's influence on the polyethylene structure.
Q4: What role does dichlorodiphenylmethane play in polyurethane materials?
A4: DCDPM serves as a key component in polyurethane sealants and coatings. It acts as a chain extender when reacted with hydroxy-terminated polybutadiene (HTPB) and polyoxypropylene triol. [] This process yields materials with excellent mechanical properties and environmental stability. []
Q5: How is dichlorodiphenylmethane used in organic synthesis?
A5: DCDPM is a valuable reagent in various organic reactions. For example, it reacts with benzophenone in the presence of a mercury-based catalyst to yield carbon monoxide, dichlorodiphenylmethane, and chlorodiphenylacetyl chloride. [] This reaction suggests the involvement of a carbonyl ylide or dichloro-oxirane intermediate. []
Q6: Can dichlorodiphenylmethane be used to synthesize esters and amides?
A6: Yes, DCDPM facilitates the conversion of tert-butyl and benzyl esters into corresponding esters, amides, and anhydrides. [, ] This process, catalyzed by tin(II) chloride or ferric(III) chloride, involves the in situ generation of acid chlorides from the esters. [, ]
Q7: Has computational chemistry been used to study dichlorodiphenylmethane?
A7: While specific computational studies on DCDPM itself are limited in the provided research, 13C NMR coupling constants in related compounds like naphthalene have been calculated using the INDO-SOS method. [] This suggests potential for applying similar computational approaches to DCDPM.
Q8: How does the structure of diphenylmethane derivatives affect their biodegradability?
A8: Research on the microbial degradation of diphenylmethanes, including DCDPM, highlights the importance of substituents on the methylene carbon and para-chloro substitution. [] These structural features significantly influence the compound's susceptibility to aerobic metabolism and decomposition by bacteria. []
Q9: Are there methods to improve the stability and delivery of compounds containing dichlorodiphenylmethane?
A9: While specific formulation strategies for DCDPM are not detailed in the research, selective protection of hydroxyl groups using DCDPM has been successfully employed in synthesizing natural product derivatives. [] This approach, involving dichlorodiphenylmethane and di-tert-butyldichlorosilane, enables the preparation of complex molecules with potential biological activity. []
Q10: How does dichlorodiphenylmethane degrade in the environment?
A10: Studies on dichlorodiphenyltrichloroethane (DDT) degradation pathways provide insights into the fate of DCDPM in the environment. DCDPM, identified as a DDT metabolite, further degrades into dichlorobenzophenone and dichlorodiphenylacetic acid through chemical processes. [] These metabolites and their covalent binding to organic matter are crucial aspects of environmental risk assessment. []
Q11: Can nanoparticles be used for dichlorodiphenyltrichloroethane (DDT) degradation and how does dichlorodiphenylmethane fit into this process?
A11: Yes, gold nanoparticles synthesized using Lawsonia inermis effectively degrade DDT. [] The degradation process leads to the formation of several products, including dichlorodiphenyldichloroethylene (DDE), dichlorodiphenyldichloroethane (DDD), DCDPM, and dichlorophenylethane (DCE). [] This research highlights a potential approach for environmental remediation of DDT contamination. []
Q12: Are there specific analytical methods for quantifying dichlorodiphenylmethane?
A12: While dedicated methods for DCDPM are not explicitly mentioned, research emphasizes the importance of analytical method validation, including accuracy, precision, and specificity. [] Gas chromatography-mass spectrometry (GC/MS) is a valuable tool for analyzing DCDPM and related compounds, as demonstrated in DDT degradation studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




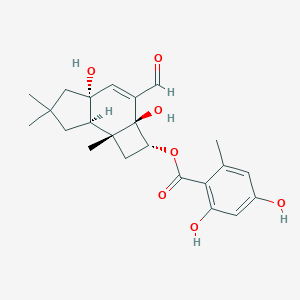



![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)

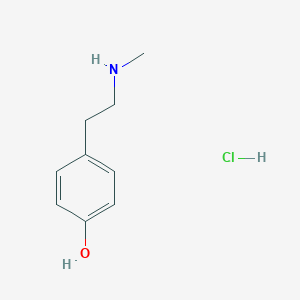
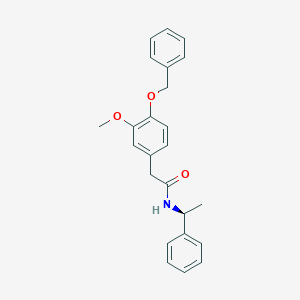
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)

